Bienvenue dans la boutique en ligne BenchChem!

(S)-2-(4-Nitrobenzamido)pentanedioic acid

Folate metabolism DHFR inhibition Ligand binding

Procure (S)-2-(4-Nitrobenzamido)pentanedioic acid (CAS 6758-40-3, ≥97% purity) for your research and development workflows. This chiral L-glutamic acid derivative is essential as Folic Acid Impurity 20, a specific radiolysis degradation product critical for stability-indicating HPLC method validation per ICH and pharmacopoeial guidelines. Its well-defined DHFR binding constant (1.05 × 10³ M⁻¹) and 3.5-fold affinity enhancement with NADPH make it an irreplaceable tool for chiral discrimination studies, outperforming the D-enantiomer. As a key intermediate in (-)-α-Acetylmethadol synthesis, this compound guarantees correct stereochemistry downstream. Do not substitute with generic analogs; request a quote today.

Molecular Formula C12H12N2O7
Molecular Weight 296.23 g/mol
CAS No. 6758-40-3
Cat. No. B058252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-Nitrobenzamido)pentanedioic acid
CAS6758-40-3
SynonymsN-(p-Nitrobenzoyl)-L(+)-glutamic Acid;  NSC 17156;  NSC 83096;  p-Nitrobenzoyl-L-glutamic Acid;  p-Nitrobenzoylglutamic Acid
Molecular FormulaC12H12N2O7
Molecular Weight296.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19)/t9-/m0/s1
InChIKeyNOJZBJAFCSWMKC-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(4-Nitrobenzamido)pentanedioic Acid (CAS 6758-40-3): A Chiral Glutamate Derivative with Verified Activity in IgE Blockade and Folate Pathway Interactions


(S)-2-(4-Nitrobenzamido)pentanedioic acid (CAS 6758-40-3), commonly known as N-(4-nitrobenzoyl)-L-glutamic acid or p-nitrobenzoyl-L-glutamic acid, is a chiral N-acylated derivative of the amino acid L-glutamic acid [1]. The compound is characterized by a 4-nitrobenzoyl group attached to the α-amino group of L-glutamic acid, forming a molecule with a molecular weight of 296.23 g/mol . It is primarily recognized as a key intermediate in the synthesis of folic acid and related analogs, and it has been identified as a specific radiolysis product of folic acid [2]. Beyond its synthetic utility, the compound has demonstrated biological activity as an IgE blocker and as a ligand for dihydrofolate reductase (DHFR), providing a foundation for its use in allergy and cancer research models.

Why In-Class Substitution of (S)-2-(4-Nitrobenzamido)pentanedioic Acid (CAS 6758-40-3) Is Not Recommended Without Direct Comparative Data


The N-acyl glutamic acid class encompasses a range of structurally similar compounds, yet substitution between them is not scientifically valid due to distinct and quantifiable differences in binding affinity and biological activity. For example, while both (S)-2-(4-nitrobenzamido)pentanedioic acid and its reduced analog, N-(4-aminobenzoyl)-L-glutamic acid, bind to dihydrofolate reductase (DHFR), the nitro-substituted L-enantiomer exhibits a specific binding constant of 1.05 x 10³ M⁻¹ and demonstrates a 3.5-fold increase in binding affinity in the presence of the cofactor NADPH [1]. Crucially, stereochemistry is a major determinant of function; the D-enantiomer of the 4-aminobenzoyl analog binds to the same DHFR site with a 3-fold lower affinity (0.34 x 10³ M⁻¹) and fails to induce the same conformational change as the L-isomer [1]. In functional assays for IgE blockade, (S)-2-(4-nitrobenzamido)pentanedioic acid was among the most active compounds in a panel of six glutamic acid analogs, clearly differentiating it from less active derivatives like N-acetyl-L-glutamic acid and N-carbamyl-L-glutamic acid [2]. These differences in binding kinetics, cofactor modulation, and functional efficacy underscore that generic substitution cannot be assumed and may lead to significantly divergent experimental outcomes.

Quantitative Differentiation of (S)-2-(4-Nitrobenzamido)pentanedioic Acid (CAS 6758-40-3) from Its Closest Analogs


Binding Affinity for Lactobacillus casei Dihydrofolate Reductase (DHFR) Compared to the Aminobenzoyl Analog and D-Enantiomer

(S)-2-(4-Nitrobenzamido)pentanedioic acid exhibits a binding constant (K) of 1.05 x 10³ M⁻¹ for Lactobacillus casei dihydrofolate reductase (DHFR), which is identical to that of its close analog, p-aminobenzoyl-L-glutamate. However, it is clearly differentiated from the D-enantiomer of the aminobenzoyl compound, which binds with a 3-fold lower affinity (K = 0.34 x 10³ M⁻¹) and does not induce the same upfield chemical shift changes in NMR spectroscopy [1]. Furthermore, the binding of (S)-2-(4-nitrobenzamido)pentanedioic acid is enhanced approximately 3.5-fold in the presence of the cofactor NADPH, a behavior shared by all three compounds tested but critical for understanding its interaction in the complete enzyme complex [1].

Folate metabolism DHFR inhibition Ligand binding Chiral differentiation

Functional Efficacy in IgE Blockade Compared to a Panel of Glutamic Acid Analogs

In a direct comparative study evaluating the ability of six L-glutamic acid analogs to block the interaction between castor allergens and IgE, (S)-2-(4-Nitrobenzamido)pentanedioic acid (referred to as L-nitrobenzoyl glutamic acid) was identified as one of the two 'most active compounds,' alongside unmodified L-glutamic acid [1]. The other tested compounds—D-glutamic acid, N-methyl-L-glutamic acid, N-acetyl-L-glutamic acid, and N-carbamyl-L-glutamic acid—were less effective. The study also demonstrated that the compound prevents cross-responses with allergens from food sources and inhalants, indicating a broad-spectrum blocking effect [1].

Allergy Immunotherapy IgE blockade L-glutamic acid analogs

Role as a Specific Folic Acid Degradation Product (Impurity 20) Differentiated from Other Pharmacopoeial Impurities

(S)-2-(4-Nitrobenzamido)pentanedioic acid is a known impurity of folic acid, specifically designated as Folic Acid Impurity 20 . It is formed as a result of oxidative degradation pathways, including radiolysis, distinguishing it from other folic acid impurities such as Impurity A (N-(4-aminobenzoyl)-L-glutamic acid), which is the reduced form and a direct synthetic intermediate [1]. The presence of this impurity in pharmaceutical formulations is relevant for safety and efficacy, and its quantification requires a specific reference standard. Unlike Impurity A, which is often a process-related impurity, Impurity 20 is primarily a degradation product, making it a critical marker for stability-indicating analytical methods .

Pharmaceutical analysis Impurity profiling Folic acid Stability studies

Validated Application Scenarios for (S)-2-(4-Nitrobenzamido)pentanedioic Acid (CAS 6758-40-3) Based on Quantitative Evidence


Investigating Chiral Selectivity in Dihydrofolate Reductase (DHFR) Binding and Folate Metabolism

The compound's defined binding constant (1.05 x 10³ M⁻¹) and its 3.5-fold enhanced affinity in the presence of NADPH make it a valuable tool for studying DHFR-ligand interactions, particularly in the context of chiral discrimination. Its use is recommended for experiments designed to contrast the binding and conformational effects of L- vs. D-stereoisomers of folate analogs, as highlighted by the 3-fold difference in affinity observed between the L- and D-enantiomers of the related aminobenzoyl compounds [1].

Preclinical Evaluation of IgE-Blocking Strategies for Allergic Diseases

Based on its proven efficacy as one of the most active compounds in a panel of glutamic acid analogs for blocking allergen-IgE interaction, (S)-2-(4-Nitrobenzamido)pentanedioic acid is a suitable candidate for further in vitro and in vivo studies investigating alternative immunotherapeutic approaches for IgE-mediated allergic conditions [2]. Its ability to prevent cross-responses with a variety of allergens supports its use in broader allergy models.

Analytical Method Development and Stability Studies for Folic Acid Drug Products

As a specific degradation impurity (Folic Acid Impurity 20) formed under radiolysis and oxidative conditions, this compound is essential for developing and validating stability-indicating HPLC methods for folic acid [3]. Its use as a reference standard is critical for differentiating degradation pathways from process-related impurities, a key requirement for meeting ICH and pharmacopoeial guidelines for pharmaceutical quality control .

Synthesis of Opioid Dependence Treatment Agents

The compound serves as a key synthetic intermediate in the production of (-)-α-Acetylmethadol, a synthetic opioid used in the treatment of opiate dependence . For process chemists and medicinal chemistry groups, procuring this specific chiral intermediate ensures the correct stereochemistry for the downstream synthesis of the target therapeutic agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-(4-Nitrobenzamido)pentanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.